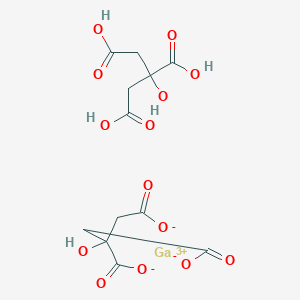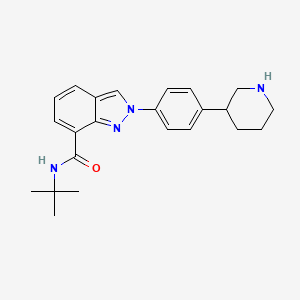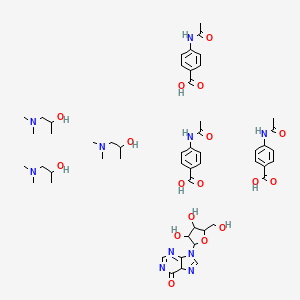![molecular formula C23H26FN6Na2O9P B14800076 Disodium (6-(5-fluoro-2-(3,4,5-trimethoxyphenylamino)pyrimidin-4-ylamino)-2,2-dimethyl-3-oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)methyl dihydrogen phosphate](/img/structure/B14800076.png)
Disodium (6-(5-fluoro-2-(3,4,5-trimethoxyphenylamino)pyrimidin-4-ylamino)-2,2-dimethyl-3-oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)methyl dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium (6-(5-fluoro-2-(3,4,5-trimethoxyphenylamino)pyrimidin-4-ylamino)-2,2-dimethyl-3-oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)methyl dihydrogen phosphate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrido[3,2-b][1,4]oxazin ring, a pyrimidinyl group, and multiple functional groups such as fluoro, trimethoxyphenylamino, and phosphate groups. Its molecular formula is C22H23FN6O5.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Disodium (6-(5-fluoro-2-(3,4,5-trimethoxyphenylamino)pyrimidin-4-ylamino)-2,2-dimethyl-3-oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)methyl dihydrogen phosphate involves multiple steps. The starting materials typically include 3,4,5-trimethoxyaniline, 5-fluoropyrimidine, and 2,2-dimethyl-4H-pyrido[3,2-b][1,4]oxazin-3-one. The synthesis proceeds through a series of nucleophilic substitution reactions, condensation reactions, and phosphorylation reactions. The reaction conditions often require the use of catalysts, such as trisodium phosphate dodecahydrate, and specific temperature and pH conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC) and recrystallization, ensures the compound meets the required specifications for research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium (6-(5-fluoro-2-(3,4,5-trimethoxyphenylamino)pyrimidin-4-ylamino)-2,2-dimethyl-3-oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)methyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro groups to amino groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings and other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reactions typically require controlled temperature, pressure, and pH conditions to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Disodium (6-(5-fluoro-2-(3,4,5-trimethoxyphenylamino)pyrimidin-4-ylamino)-2,2-dimethyl-3-oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)methyl dihydrogen phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of Disodium (6-(5-fluoro-2-(3,4,5-trimethoxyphenylamino)pyrimidin-4-ylamino)-2,2-dimethyl-3-oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)methyl dihydrogen phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Disodium (6-(5-fluoro-2-(3,4,5-trimethoxyphenylamino)pyrimidin-4-ylamino)-2,2-dimethyl-3-oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)methyl dihydrogen phosphate include:
- 6-(5-fluoro-2-(3,4,5-trimethoxyphenylamino)pyrimidin-4-ylamino)-2,2-dimethyl-4H-pyrido[3,2-b][1,4]oxazin-3-one
- 5-fluoro-2-(3,4,5-trimethoxyphenylamino)pyrimidin-4-ylamino derivatives
- Pyrido[3,2-b][1,4]oxazin derivatives
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with multiple molecular targets
Eigenschaften
Molekularformel |
C23H26FN6Na2O9P |
|---|---|
Molekulargewicht |
626.4 g/mol |
InChI |
InChI=1S/C23H26FN6O9P.2Na/c1-23(2)21(31)30(11-38-40(32,33)34)20-14(39-23)6-7-17(28-20)27-19-13(24)10-25-22(29-19)26-12-8-15(35-3)18(37-5)16(9-12)36-4;;/h6-10H,11H2,1-5H3,(H2,32,33,34)(H2,25,26,27,28,29);; |
InChI-Schlüssel |
WJZSLKTWPYBQNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)N(C2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)COP(=O)(O)O)C.[Na].[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl [2-(3-morpholinyl)ethyl]carbamate hydrochloride](/img/structure/B14799997.png)
![4,4'-methanediylbis{N-[(E)-(2,3-dichlorophenyl)methylidene]aniline}](/img/structure/B14800008.png)
![1-Piperazinecarboxylic acid, 4-[[3-(8-oxa-3-azabicyclo[3.2.1]oct-3-yl)-4-(trifluoromethyl)phenyl]methyl]-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester](/img/structure/B14800013.png)
![calcium;19,21-dihydroxy-22-[(5S)-5-[(5S)-5-(1-hydroxyethyl)-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-11-oxido-9-oxodocosa-10,16-dienoate](/img/structure/B14800018.png)


![5,7-Dichloro-3-trifluoromethylpyrazolo[1,5-A]pyrimidine](/img/structure/B14800028.png)


![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-(4-bromophenoxy)acetohydrazide](/img/structure/B14800062.png)
![2-chloro-N-{3-[(4-methylpiperazin-1-yl)carbonyl]phenyl}benzamide](/img/structure/B14800063.png)

![2-[2-(butan-2-yl)phenoxy]-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14800084.png)
![8-Benzyl-6-(4-hydroxyphenyl)-2-(naphthalen-1-ylmethyl)imidazo[1,2-a]pyrazin-4-ium-3-one](/img/structure/B14800086.png)
